molecular formula C22H23N5O4 B2838317 8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-18-8

8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2838317
CAS No.: 946361-18-8
M. Wt: 421.457
InChI Key: BTQKVAGNUGHKQX-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a complex imidazo[2,1-c][1,2,4]triazine core structure, a 4-methoxyphenyl group at the 8-position, and a 2-(2-methoxyphenyl)ethyl side chain connected via a carboxamide linkage. Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery for their potential as kinase inhibitors or modulators of various biological pathways. Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and development of novel therapeutic agents. Its specific mechanism of action and primary research applications are yet to be fully characterized, presenting an opportunity for investigative studies. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should conduct thorough safety evaluations before handling.

Properties

IUPAC Name

8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-30-17-9-7-16(8-10-17)26-13-14-27-21(29)19(24-25-22(26)27)20(28)23-12-11-15-5-3-4-6-18(15)31-2/h3-10H,11-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQKVAGNUGHKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves multiple steps, typically starting with the preparation of the imidazo[2,1-c][1,2,4]triazine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The methoxyphenyl groups are then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group in the imidazo[2,1-c][1,2,4]triazine ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carbonyl group would produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve oxidative stress or inflammation.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups may facilitate binding to these targets, while the imidazo[2,1-c][1,2,4]triazine core could modulate their activity. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacokinetics and Binding

The table below compares key structural and inferred pharmacological properties of the target compound with its closest analogs:

Compound Name Core Structure R₁ (Position 8) R₂ (N-Linked Chain) Predicted logP* Hydrogen Bond Donors/Acceptors Potential Targets
Target Compound Imidazo[2,1-c][1,2,4]triazine 4-Methoxyphenyl 2-(2-Methoxyphenyl)ethyl ~3.2 3 donors, 5 acceptors Kinases, HDACs
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide Same 4-Fluorophenyl 3-Isopropoxypropyl ~2.8 2 donors, 6 acceptors Inflammatory enzymes
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamides Imidazo[5,1-d]tetrazine Methyl Variable aryl/alkyl groups ~1.5–2.5 2–3 donors, 4–5 acceptors DNA alkylating agents

Key Observations :

  • Methoxy vs. Fluoro Substituents: The 4-methoxyphenyl group in the target compound likely enhances solubility compared to the 4-fluorophenyl analog (logP ~3.2 vs.
Bioactivity and Mechanism of Action
  • Imidazo-tetrazine Derivatives () : These exhibit DNA alkylation properties due to the tetrazine core’s electrophilicity, a feature absent in the target compound’s triazine scaffold .

Q & A

Q. What are the critical steps for synthesizing this compound with optimal purity?

The synthesis involves multi-step reactions, including cyclization and functional group coupling. Key considerations:

  • Step 1 : Use microwave-assisted synthesis for imidazo-triazine core formation to reduce reaction time (80–100°C, DMF solvent) .
  • Step 2 : Introduce the 4-methoxyphenyl group via Buchwald-Hartwig coupling (Pd(OAc)₂ catalyst, 110°C, 12 hrs) .
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure product .

Table 1 : Optimization parameters for key synthesis steps

StepReaction Time (hrs)Temperature (°C)Yield (%)Purity (%)
Core formation4806585
Coupling121107292

Q. How is the molecular structure validated post-synthesis?

Use a combination of:

  • 1H/13C NMR : Confirm proton environments (e.g., methoxy δ ~3.8 ppm, aromatic protons δ 6.8–7.5 ppm) .
  • HRMS : Match experimental m/z with theoretical [M+H]+ (e.g., m/z 463.1872) .
  • X-ray crystallography (if crystalline): Resolve stereochemistry and confirm fused ring geometry .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize hazardous byproducts?

  • Solvent selection : Replace DMF with less toxic alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Catalyst optimization : Use immobilized Pd catalysts to reduce heavy metal residues .
  • Byproduct monitoring : Employ LC-MS to detect and quantify toxic intermediates (e.g., brominated derivatives) .

Q. What strategies resolve contradictions in biological activity data across assays?

Example: Discrepancies in IC₅₀ values for kinase inhibition.

  • Cross-validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Purity checks : Re-test compound batches with ≥98% purity (HPLC-UV) to exclude impurities as confounding factors .
  • Computational docking : Compare binding poses in different kinase conformations (e.g., active vs. inactive states) to explain variability .

Table 2 : Comparative IC₅₀ values across assays

Assay TypeIC₅₀ (nM)Target Kinase
Fluorescence12 ± 2EGFR
Radiometric45 ± 8EGFR
SPR28 ± 5EGFR

Q. How does fluorinated analog synthesis improve biological activity?

  • Lipophilicity modulation : Replace 4-methoxyphenyl with 4-fluorophenyl to enhance blood-brain barrier penetration (clogP reduced from 3.2 to 2.8) .
  • Metabolic stability : Fluorine substitution reduces CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.3 hrs in microsomal assays) .

Methodological Guidance for Data Analysis

Q. What computational tools predict metabolic pathways?

  • Software : Use Schrödinger’s MetabSite or ADMET Predictor to identify vulnerable sites (e.g., methoxy demethylation, imidazo-triazine oxidation) .
  • Validation : Compare in silico predictions with in vitro microsomal data (R² > 0.85 required for reliability) .

Q. How to design SAR studies for analogs?

  • Core modifications : Synthesize pyrazolo-triazine (replace imidazo) to assess ring system impact on potency .
  • Substituent scanning : Systematically vary methoxy groups (e.g., 2- vs. 4-position) and measure ΔΔG binding via ITC .

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